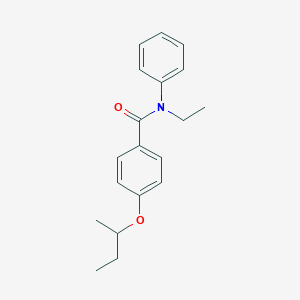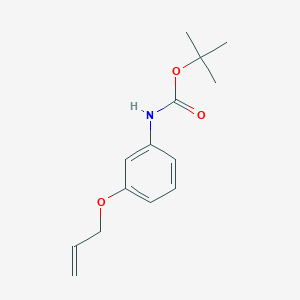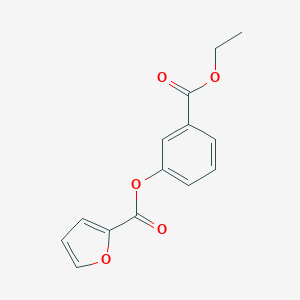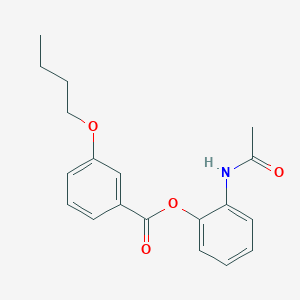![molecular formula C19H20N2O5 B250468 Methyl 3-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamoyl)benzoate](/img/structure/B250468.png)
Methyl 3-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamoyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamoyl)benzoate, also known as MECB, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of Methyl 3-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamoyl)benzoate is not fully understood, but it is thought to inhibit cancer cell growth by inducing apoptosis, or programmed cell death. It may also inhibit cell proliferation by disrupting the cell cycle.
Biochemical and Physiological Effects:
Methyl 3-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamoyl)benzoate has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in cancer cell growth, such as topoisomerase II and histone deacetylase. Additionally, Methyl 3-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamoyl)benzoate has been shown to induce oxidative stress in cancer cells, leading to cell death.
実験室実験の利点と制限
One advantage of using Methyl 3-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamoyl)benzoate in lab experiments is its high potency, which allows for the use of lower concentrations of the compound. However, Methyl 3-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamoyl)benzoate is also highly toxic, which can limit its use in certain experiments. Additionally, Methyl 3-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamoyl)benzoate is not water-soluble, which can make it difficult to work with in some applications.
将来の方向性
There are several potential future directions for research on Methyl 3-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamoyl)benzoate. One area of interest is the development of more water-soluble derivatives of the compound, which would make it easier to work with in certain applications. Additionally, further research is needed to fully understand the mechanism of action of Methyl 3-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamoyl)benzoate and to identify potential targets for drug development. Finally, Methyl 3-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamoyl)benzoate may have potential applications in other areas of research, such as imaging and diagnostics.
合成法
Methyl 3-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamoyl)benzoate can be synthesized using a multistep process that involves the reaction of benzoic acid with thionyl chloride to form benzoic acid chloride. The resulting compound is then reacted with 4-aminobenzamide to form 4-(benzamido)benzoic acid. The final step involves the reaction of the intermediate compound with N-(2-methoxyethyl)carbonyl chloride to form Methyl 3-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamoyl)benzoate.
科学的研究の応用
Methyl 3-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamoyl)benzoate has been studied extensively for its potential use in drug development, particularly in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research. Additionally, Methyl 3-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamoyl)benzoate has been studied for its potential use as a fluorescent probe in imaging studies.
特性
分子式 |
C19H20N2O5 |
|---|---|
分子量 |
356.4 g/mol |
IUPAC名 |
methyl 3-[[4-(2-methoxyethylcarbamoyl)phenyl]carbamoyl]benzoate |
InChI |
InChI=1S/C19H20N2O5/c1-25-11-10-20-17(22)13-6-8-16(9-7-13)21-18(23)14-4-3-5-15(12-14)19(24)26-2/h3-9,12H,10-11H2,1-2H3,(H,20,22)(H,21,23) |
InChIキー |
MYTDHGDTFMYVKQ-UHFFFAOYSA-N |
SMILES |
COCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C(=O)OC |
正規SMILES |
COCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(3-Ethoxyphenyl)carbamoyl]benzoic acid](/img/structure/B250385.png)
![N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B250387.png)
![2-fluoro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250388.png)
![2-(4-methoxyphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B250392.png)

![N-[3-(2-ethoxyethoxy)phenyl]-4-methoxybenzamide](/img/structure/B250396.png)

![Tert-butyl {4-[(2-methylprop-2-en-1-yl)oxy]phenyl}carbamate](/img/structure/B250398.png)
![N-(2-hydroxyphenyl)-2-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B250399.png)
![N-[2-(3-phenylpropoxy)phenyl]-2-furamide](/img/structure/B250400.png)
![4-ethoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250403.png)
![N-[2-(benzyloxy)phenyl]-2-fluorobenzamide](/img/structure/B250405.png)

